molecular formula C24H21Cl2N3O4S B10945228 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide

3-[(2,3-Dichlorophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide

Cat. No.: B10945228
M. Wt: 518.4 g/mol
InChI Key: QKJYSINSVRUTEP-UHFFFAOYSA-N
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Description

3-[(2,3-Dichlorophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes dichlorophenoxy, methoxy, and trimethyl-oxothieno-pyrimidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dichlorophenoxy intermediate: This involves the reaction of 2,3-dichlorophenol with an appropriate alkylating agent to form the 2,3-dichlorophenoxy group.

    Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the thieno[2,3-D]pyrimidinyl group: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-D]pyrimidinyl ring.

    Coupling reactions: The final step involves coupling the intermediates to form the target compound under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dichlorophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2,3-Dichlorophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide is unique due to its complex structure and the presence of the thieno[2,3-D]pyrimidinyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C24H21Cl2N3O4S

Molecular Weight

518.4 g/mol

IUPAC Name

3-[(2,3-dichlorophenoxy)methyl]-4-methoxy-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C24H21Cl2N3O4S/c1-12-13(2)34-23-20(12)24(31)29(14(3)27-23)28-22(30)15-8-9-18(32-4)16(10-15)11-33-19-7-5-6-17(25)21(19)26/h5-10H,11H2,1-4H3,(H,28,30)

InChI Key

QKJYSINSVRUTEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)C3=CC(=C(C=C3)OC)COC4=C(C(=CC=C4)Cl)Cl)C

Origin of Product

United States

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